Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate
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Overview
Description
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring, a benzene ring, and a methoxy group .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other molecules in the cell to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with specific proteins or other biomolecules, altering their function or activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. Specific information on how such factors influence the action of this compound is currently lacking .
Preparation Methods
The synthesis of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 3-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation, particularly at the thiazole ring, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate can be compared with other thiazole-based compounds such as:
Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties and biological activities.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-3-2-4-9(5-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZWZXRTSECEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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